2-Butenoic acid, 2-methyl-, 3-methylpentyl ester, (2E)-
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Overview
Description
3-Methylpentyl 2-methylcrotonate: is an organic compound with the molecular formula C11H20O2 . It is an ester derived from the reaction between 3-methylpentanol and 2-methylcrotonic acid. This compound is known for its applications in various fields, including fragrance and flavor industries due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpentyl 2-methylcrotonate typically involves the esterification reaction between 3-methylpentanol and 2-methylcrotonic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of 3-Methylpentyl 2-methylcrotonate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: 3-Methylpentyl 2-methylcrotonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3-methylpentanol and 2-methylcrotonic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, catalyzed by an acid or base.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Acid or base catalyst with the desired alcohol.
Major Products Formed:
Hydrolysis: 3-methylpentanol and 2-methylcrotonic acid.
Reduction: 3-methylpentanol.
Transesterification: New ester and the corresponding alcohol.
Scientific Research Applications
Chemistry: 3-Methylpentyl 2-methylcrotonate is used as a model compound in studies of esterification and transesterification reactions. Its reactivity and stability make it a suitable candidate for investigating reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study the metabolism of esters in living organisms. It serves as a substrate for enzymes such as esterases, providing insights into their catalytic activity and specificity.
Medicine: While not directly used as a drug, 3-Methylpentyl 2-methylcrotonate is employed in the development of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug, and esters like this one are often used to improve the pharmacokinetic properties of drugs.
Industry: The compound is widely used in the fragrance and flavor industry due to its pleasant aroma. It is a key ingredient in the formulation of perfumes, colognes, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Methylpentyl 2-methylcrotonate primarily involves its interaction with olfactory receptors in the nasal cavity. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. In enzymatic reactions, the ester bond is cleaved by esterases, releasing the corresponding alcohol and acid.
Comparison with Similar Compounds
- 3-Methylbutyl 2-methylcrotonate
- 3-Methylpentyl acetate
- 3-Methylpentyl propionate
Comparison: 3-Methylpentyl 2-methylcrotonate is unique due to its specific ester linkage and the presence of a branched alkyl chain. Compared to 3-Methylbutyl 2-methylcrotonate, it has a longer carbon chain, which can influence its volatility and aroma profile. Compared to 3-Methylpentyl acetate and 3-Methylpentyl propionate, the presence of the 2-methylcrotonate moiety imparts a distinct fragrance characteristic, making it valuable in the fragrance industry.
Properties
CAS No. |
61692-81-7 |
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Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
3-methylpentyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-5-9(3)7-8-13-11(12)10(4)6-2/h6,9H,5,7-8H2,1-4H3/b10-6+ |
InChI Key |
UKYIGGARIIFOAB-UXBLZVDNSA-N |
Isomeric SMILES |
CCC(C)CCOC(=O)/C(=C/C)/C |
Canonical SMILES |
CCC(C)CCOC(=O)C(=CC)C |
Origin of Product |
United States |
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